3-Methyl-1-phenylphosphinan-4-one
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Overview
Description
3-Methyl-1-phenylphosphinan-4-one is an organic compound that belongs to the class of phosphinanes. These compounds are characterized by a phosphorus atom incorporated into a six-membered ring. The presence of a phenyl group and a methyl group attached to the phosphorus atom makes this compound unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenylphosphinan-4-one can be achieved through various synthetic routes. One common method involves the reaction of phenylphosphine with methyl iodide under controlled conditions to form the desired product. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-phenylphosphinan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce various phosphines.
Scientific Research Applications
3-Methyl-1-phenylphosphinan-4-one has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in studies involving phosphorus-containing biomolecules.
Medicine: Research into potential pharmaceutical applications, such as drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Methyl-1-phenylphosphinan-4-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form bonds with various biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in catalysis, biological studies, or pharmaceutical research.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenylphosphinan-4-ol: Similar structure but with a hydroxyl group instead of a ketone.
3-Methyl-1-phenylphosphinan-4-thione: Contains a sulfur atom in place of the oxygen atom in the ketone group.
Uniqueness
3-Methyl-1-phenylphosphinan-4-one is unique due to its specific combination of a phenyl group, a methyl group, and a phosphorus atom within a six-membered ring. This structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
94988-36-0 |
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Molecular Formula |
C12H15OP |
Molecular Weight |
206.22 g/mol |
IUPAC Name |
3-methyl-1-phenylphosphinan-4-one |
InChI |
InChI=1S/C12H15OP/c1-10-9-14(8-7-12(10)13)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 |
InChI Key |
PFFQQGQOBVPDBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CP(CCC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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